molecular formula C21H18N4OS B2947174 3-amino-N-(2,4-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-24-0

3-amino-N-(2,4-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2947174
CAS No.: 496019-24-0
M. Wt: 374.46
InChI Key: VQYNFJPTAIONTN-UHFFFAOYSA-N
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Description

3-amino-N-(2,4-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound offered for early-stage research and development purposes. It belongs to the class of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a privileged scaffold in medicinal chemistry known for its wide range of potential biological activities . Thieno[2,3-b]pyridine derivatives have attracted significant interest for their beneficial effects in the treatment of various diseases and have been identified as key structures in numerous research areas . These include investigations into their use as selective inhibitors of enzymes like plasmodial glycogen synthase kinase-3 (PfGSK-3) and bacterial histidine kinase , as well as their potential as antiproliferative/anticancer agents, anti-inflammatory compounds, and modulators of neurotransmitter receptors . The specific substitution pattern of this compound, featuring a 2,4-dimethylphenyl carboxamide group and a 4-pyridinyl moiety at the 6-position, makes it a valuable building block for researchers exploring structure-activity relationships and for the synthesis of more complex polyheterocyclic ensembles . This product is provided as-is for research applications. Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-N-(2,4-dimethylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-12-3-5-16(13(2)11-12)24-20(26)19-18(22)15-4-6-17(25-21(15)27-19)14-7-9-23-10-8-14/h3-11H,22H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYNFJPTAIONTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(2,4-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a compound that belongs to the thienopyridine class of heterocyclic compounds. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H18N4OS
  • Molar Mass : 374.46 g/mol
  • CAS Number : Not specified in the sources but can be identified based on the compound structure.

The biological activity of thienopyridines often involves several mechanisms:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases, such as glycogen synthase kinase-3 (GSK-3), which is implicated in cancer and neurodegenerative diseases .
  • Antimicrobial Activity : Thienopyridines exhibit activity against a range of pathogens, including bacteria and protozoa. For instance, derivatives have shown effectiveness against Staphylococcus epidermidis and Leishmania amazonensis .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines, notably in breast cancer models such as MDA-MB-231 and MCF-7 cells. Studies indicate that it reduces cell viability significantly at micromolar concentrations over time .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
AnticancerInduces cytotoxicity in breast cancer cell lines (MDA-MB-231 and MCF-7).
AntimicrobialEffective against Staphylococcus epidermidis and Leishmania amazonensis.
Kinase InhibitionInhibits GSK-3 and other kinases involved in cancer progression.
AntiproliferativeShows potential as an antiproliferative agent in various cancer models.

Case Studies

  • Cytotoxicity in Breast Cancer Models :
    • A study evaluated the effects of the compound on MDA-MB-231 cells and reported a significant reduction in cell viability after 24 hours at a concentration of 0.05 µM, with increased cytotoxicity observed at higher concentrations over 72 hours .
  • Inhibition of GSK-3 :
    • Research highlighted that derivatives of thienopyridines act as selective inhibitors of GSK-3, which plays a crucial role in cellular signaling pathways related to cancer and neurodegenerative diseases .

Comparison with Similar Compounds

Structural Variations

Key substituent differences among analogs are summarized below:

Compound Name (Example) R1 (N-Aryl) R2 (Position 6) R3 (Position 4) Reference
Target Compound 2,4-dimethylphenyl 4-pyridinyl - -
3-Amino-N-(4-fluorophenyl)-6-(4-pyridinyl)... 4-fluorophenyl 4-pyridinyl -
3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)... 4-bromophenyl thiophen-2-yl trifluoromethyl
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)... 4-chlorophenyl thiophen-2-yl trifluoromethyl
3-Amino-N-(3-methylphenyl)-6-phenyl-... 3-methylphenyl phenyl trifluoromethyl

Key Observations :

  • Position 6 : The 4-pyridinyl group in the target compound is unique; most analogs feature thiophen-2-yl or phenyl groups here, which modulate electronic and steric properties .

Example :

  • 3-Amino-N-(4-fluorophenyl)-6-(4-pyridinyl)...: Synthesized via similar methods, yielding 90–95% purity .
  • Target Compound : Likely synthesized using analogous protocols with 2,4-dimethylphenyl chloroacetamide and a 4-pyridinyl-substituted precursor.

Physical and Spectroscopic Properties

Comparative data for select analogs:

Compound (Example) Melting Point (°C) IR Peaks (cm⁻¹) Yield (%) Reference
3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)... 241–242 3463 (NH), 1731 (C=O) 94
3-Amino-N-(4-chloro-2-nitrophenyl)-... 253–254 3480 (NH), 1640 (C=O) 85
3-Amino-N-(3-methylphenyl)-6-phenyl-... - 3480 (NH), 2220 (C≡N) 86

Insights :

  • Melting Points : Higher for halogenated derivatives (240–260°C) due to increased molecular symmetry and intermolecular forces. The target compound’s 2,4-dimethylphenyl group may lower the melting point slightly.
  • IR Spectroscopy : All compounds show NH (~3400 cm⁻¹) and C=O (~1700 cm⁻¹) stretches. The absence of electron-withdrawing groups in the target compound may shift these peaks marginally.

Q & A

Q. What are the established synthetic routes for this thieno[2,3-b]pyridine derivative?

The compound is synthesized via multi-step reactions involving:

  • Knoevenagel condensation and Michael addition to construct the thienopyridine core, followed by regioselective alkylation at sulfur or nitrogen sites .
  • Crystallization for structural validation, as demonstrated in analogous thienopyridine derivatives using slow evaporation from DMF/ethanol mixtures .
  • Key intermediates like 3-amino-5-methyl-4-oxo-N-aryl derivatives are prepared via methods reported in prior studies (e.g., alkylation of thioxo-tetrahydrothienopyrimidines) .

Q. How is structural characterization performed for this compound?

  • Single-crystal X-ray diffraction (XRD) is critical for confirming regiochemistry and stereochemistry. For example, XRD analysis of similar compounds revealed bond angles and torsion angles critical for bioactivity .
  • InChI key generation and SMILES notation ensure unambiguous chemical identification, supported by crystallographic data deposited in databases like Acta Crystallographica .

Q. What preliminary biological activities are associated with this class of compounds?

  • Thieno[2,3-b]pyridines exhibit antimicrobial , anti-inflammatory , and antiviral properties. For instance, derivatives with chloroaryl substituents showed moderate inhibition of Proteus vulgaris and Pseudomonas aeruginosa .
  • Structure-activity relationship (SAR) studies highlight the importance of the 4-pyridinyl group and carboxamide substituents for target binding .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates computational screening with experimental validation to identify optimal conditions (e.g., solvent, catalyst) .
  • Reaction path search algorithms model regioselectivity challenges, such as preferential alkylation at sulfur vs. nitrogen sites, as observed in tandem syntheses .

Q. How can contradictions in biological activity data be resolved?

  • Dose-response profiling and target-specific assays (e.g., enzyme inhibition vs. whole-cell antimicrobial tests) clarify discrepancies. For example, a compound may show in vitro activity but poor membrane permeability in vivo .
  • Crystallographic data correlated with bioactivity (e.g., hydrogen-bonding interactions in enzyme binding pockets) can explain variability across studies .

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